molecular formula C11H15ClN4 B1433020 2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride CAS No. 1384430-24-3

2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride

Cat. No. B1433020
CAS RN: 1384430-24-3
M. Wt: 238.72 g/mol
InChI Key: SUSRGULETWZIKC-UHFFFAOYSA-N
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Description

“2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride” is a chemical compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains a phenyl group and an amine group .


Molecular Structure Analysis

The molecular structure of similar compounds shows a triazole ring attached to a phenyl group . The exact molecular structure of “2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride” would require further analysis.

Scientific Research Applications

Drug Discovery

The 1,2,3-triazole core of the compound is structurally similar to an amide bond, which is a common feature in many drugs. This structural motif is present in several medicinal compounds, such as the anticonvulsant drug Rufinamide and the anticancer drug Carboxyamidotriazole . The compound’s ability to mimic the E or Z amide bond makes it a valuable scaffold in drug discovery.

Organic Synthesis

1,2,3-Triazoles, including derivatives like our compound of interest, are known for their high chemical stability and aromatic character. These properties make them useful in various organic synthesis applications, where they can serve as stable intermediates or end products .

Polymer Chemistry

The robustness of the 1,2,3-triazole ring allows it to be incorporated into polymers, enhancing their stability and potentially introducing new functionalities. This can lead to the development of novel materials with specific desired properties .

Supramolecular Chemistry

Due to its strong dipole moment and hydrogen bonding ability, 1,2,3-triazoles can be used in supramolecular chemistry to create complex structures through non-covalent interactions. This can be particularly useful in the design of molecular machines and sensors .

Bioconjugation

The compound’s triazole ring can act as a linker in bioconjugation processes. This is useful in attaching drugs to targeting molecules or creating labeled compounds for imaging and diagnostic purposes .

Chemical Biology

In chemical biology, the compound can be used to study biological systems. Its stability and reactivity make it suitable for probing enzyme interactions and other biochemical pathways .

Fluorescent Imaging

Derivatives of 1,2,3-triazoles have been used in fluorescent imaging due to their ability to be tagged with fluorescent markers. This allows for the visualization of biological processes in real-time .

Materials Science

The compound’s inherent stability and versatile reactivity lend itself to applications in materials science. It can be used to modify surface properties or create new materials with specific electronic or mechanical characteristics .

Future Directions

The study of triazole derivatives is a promising area of research due to their potential biological activities . Future research could focus on the synthesis, characterization, and biological evaluation of “2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride” and similar compounds.

properties

IUPAC Name

2-(1-phenyltriazol-4-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.ClH/c1-11(2,12)10-8-15(14-13-10)9-6-4-3-5-7-9;/h3-8H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSRGULETWZIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=N1)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride
Reactant of Route 2
2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride
Reactant of Route 3
2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride
Reactant of Route 4
2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride
Reactant of Route 5
2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride
Reactant of Route 6
2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride

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